1-Diethoxyphosphorylethanamine
Overview
Description
1-Diethoxyphosphorylethanamine is an organophosphorus compound characterized by the presence of a phosphoryl group bonded to an ethanamine moiety. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Diethoxyphosphorylethanamine can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with ethyleneimine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where diethyl phosphite and ethyleneimine are combined in the presence of a suitable catalyst. The reaction mixture is then heated to the desired temperature, and the product is purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Diethoxyphosphorylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidates.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethanamine moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines are employed under mild to moderate conditions.
Major Products:
Oxidation: Phosphoramidates.
Reduction: Phosphine derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
1-Diethoxyphosphorylethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain neurological disorders.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Diethoxyphosphorylethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Diethylphosphoramidate: Similar in structure but lacks the ethanamine moiety.
Diethylphosphite: Contains a phosphite group instead of a phosphoryl group.
Ethyleneimine: Shares the ethanamine moiety but lacks the phosphoryl group.
Uniqueness: 1-Diethoxyphosphorylethanamine is unique due to the combination of its phosphoryl and ethanamine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications.
Conclusion
This compound is a versatile organophosphorus compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in various reactions and interact with molecular targets, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
1-diethoxyphosphorylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16NO3P/c1-4-9-11(8,6(3)7)10-5-2/h6H,4-5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAAQHWGIOAIST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C)N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408805 | |
Record name | Phosphonic acid, (1-aminoethyl)-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54788-35-1 | |
Record name | Phosphonic acid, (1-aminoethyl)-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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